7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxypropylamino group, and a methyl group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the purine core.
Attachment of the Hydroxypropylamino Group: This step involves the reaction of the purine derivative with a hydroxypropylamine under controlled conditions to ensure selective attachment.
Methylation: The final step involves the methylation of the purine core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorobenzyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Conversion of the chlorobenzyl group to a benzyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(2-fluorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(2-bromobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The presence of the chlorobenzyl group in 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-4-8-23)9-10-5-2-3-6-11(10)17/h2-3,5-6,23H,4,7-9H2,1H3,(H,18,19)(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSOAIJTLOABOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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